Kushenol O

CAS No.:

Cat. No.: VC16021452

Molecular Formula: C27H30O13

Molecular Weight: 562.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H30O13 |

|---|---|

| Molecular Weight | 562.5 g/mol |

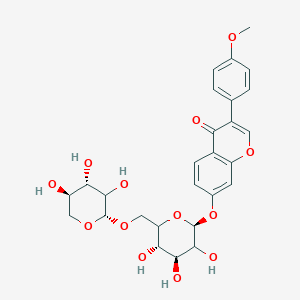

| IUPAC Name | 3-(4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

| Standard InChI | InChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19?,21+,22-,23+,24?,25?,26+,27-/m1/s1 |

| Standard InChI Key | YKLQOTMQENGJJX-MDTXFADZSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@H]([C@@H](C(O4)CO[C@H]5C([C@H]([C@@H](CO5)O)O)O)O)O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Kushenol O is classified as a flavonoid, a group of polyphenolic compounds known for their diverse biological activities. Its chemical structure includes a flavone backbone with hydroxyl and glycosidic substitutions, though the exact stereochemical configuration remains unelucidated in publicly available literature. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 562.52 g/mol |

| CAS Registry Number | 102390-91-0 |

| Solubility | Soluble in organic solvents (e.g., methanol, DMSO) |

The compound’s solubility profile necessitates careful selection of solvents for experimental applications. For instance, preparing a 1 mM stock solution requires 1.7777 mL of solvent per 1 mg of Kushenol O .

Isolation and Analytical Characterization

Kushenol O is extracted from the roots of Sophora flavescens using chromatographic techniques. Lei Zhang et al. (2007) employed high-performance liquid chromatography (HPLC) coupled with diode-array detection and electrospray ionization mass spectrometry (ESI-MS) to characterize flavonoids in Sophora flavescens extracts, enabling the identification of Kushenol O . This method highlights the compound’s distinct UV absorption spectrum and mass fragmentation patterns, critical for its differentiation from structurally similar flavonoids.

Extraction Protocol

-

Plant Material: Dried roots of Sophora flavescens are ground into powder.

-

Solvent Extraction: Methanol or ethanol is used in a gradient elution process.

-

Purification: Fractionation via silica gel chromatography isolates Kushenol O from other flavonoids.

Biological Activities and Mechanistic Insights

While Kushenol O’s biological activities are less extensively studied than those of its analogs, preliminary data suggest potential roles in modulating enzymatic and signaling pathways common to flavonoids.

Enzyme Inhibition

Flavonoids often exhibit inhibitory effects on enzymes involved in inflammation and metabolism. Although direct evidence for Kushenol O is lacking, structural analogs like Kushenol X inhibit β-glucuronidase and carboxylesterase 2. This implies that Kushenol O may share similar mechanisms, warranting further investigation.

Research Gaps and Future Directions

The current understanding of Kushenol O is constrained by three primary factors:

-

Limited Bioactivity Studies: No peer-reviewed studies directly link Kushenol O to specific pharmacological effects.

-

Structural Elucidation: Full stereochemical details and X-ray crystallography data are unavailable.

-

Synthetic Accessibility: No reported synthetic routes hinder large-scale production for clinical trials.

Proposed Research Initiatives:

-

Target Identification: Screen Kushenol O against kinase and protease libraries.

-

In Vivo Models: Evaluate toxicity and efficacy in murine models of inflammation or cancer.

-

Structure-Activity Relationships (SAR): Compare Kushenol O with analogs to identify critical functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume